molecular formula C12H11BO2 B071097 Acenaphthene-5-boronic acid CAS No. 183158-33-0

Acenaphthene-5-boronic acid

Cat. No.: B071097
CAS No.: 183158-33-0
M. Wt: 198.03 g/mol
InChI Key: RBYUCFIZMNKDGX-UHFFFAOYSA-N
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Description

Acenaphthene-5-boronic acid is an organic compound with the molecular formula C12H9B(OH)2. It is a boronic acid derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Acenaphthene-5-boronic acid is a type of organoboron compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .

Biochemical Pathways

This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry .

Action Environment

The action of this compound, like many other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound has a melting point of 270 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acenaphthene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of acenaphthene derivatives. For instance, acenaphthene can be converted to this compound via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. Industrial production typically involves large-scale borylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acenaphthene-5-boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Boronic acids have been extensively studied for their potential as anticancer agents. Acenaphthene-5-boronic acid has shown promise in inhibiting proteasome activity, which is crucial for cancer cell survival. For instance, it has been reported that boronic acid derivatives can halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameTarget Cancer TypeIC50 (nM)Mechanism of Action
BortezomibMultiple Myeloma7.05Proteasome inhibition
This compoundVariousTBDProteasome inhibition (potential)

Enzyme Inhibition

AN-5-BA has been utilized as a scaffold for designing enzyme inhibitors. Its ability to bind to active sites of enzymes via the boronic acid moiety enhances selectivity and potency. For example, modifications of AN-5-BA have led to improved inhibitors of autotaxin, a target in cancer therapy .

Sensing Applications

Boronic acids are known for their ability to selectively bind diols and sugars, making them excellent candidates for sensor development. AN-5-BA's interactions with carbohydrates have been exploited in the design of biosensors for detecting glucose and other saccharides . This property stems from its ability to form stable boronate esters with diols.

Table 2: Sensing Applications of Boronic Acids

ApplicationTarget AnalyteDetection MethodReference
Glucose SensorGlucoseCapillary electrophoresis
Bacterial DetectionGram-positive bacteriaLaser-induced fluorescence

Gel Formation and Rheological Properties

Recent studies have highlighted the role of boronic acids in enhancing the properties of low molecular weight gels (LMWGs). This compound has been shown to improve the mechanical and photophysical properties of these gels, making them suitable for various applications including drug delivery systems .

Cellular Delivery Systems

A notable application of AN-5-BA involves its use as a component in cellular delivery systems. By modifying therapeutic agents with boronic acids, researchers have improved cellular uptake due to enhanced binding affinity to glycan receptors on cell surfaces . For instance, boronated RNase A demonstrated increased cellular delivery efficiency compared to its non-boronated counterpart.

Biofilm Inhibition

Another study demonstrated that compounds based on AN-5-BA could inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections. This application highlights the potential of boronic acids in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison: Acenaphthene-5-boronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This structure can influence its reactivity and the types of reactions it undergoes, making it particularly useful in specific synthetic applications .

Biological Activity

Acenaphthene-5-boronic acid (AN-5-BA) is a boronic acid derivative with significant potential in medicinal chemistry, particularly due to its unique structural properties and reactivity. This article explores its biological activity, focusing on its applications in organic synthesis, potential therapeutic effects, and the underlying mechanisms.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H11_{11}BO2_2 and a molecular weight of approximately 198.03 g/mol. Its structure features a fused ring system that enhances stability and reactivity compared to simpler boronic acids. The compound is characterized by the presence of a boronic acid functional group attached to the acenaphthene framework, which allows for participation in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling .

Synthesis and Reactivity

AN-5-BA can be synthesized through multiple methods, including direct boronation of acenaphthene derivatives. Its ability to form stable complexes with Lewis bases makes it valuable in synthetic organic chemistry. The compound participates in condensation reactions and can be converted into other derivatives such as boronate esters, further expanding its utility .

Anticancer Properties

Research indicates that certain boron-containing compounds exhibit anticancer activity by targeting pathways involved in tumor growth and metastasis. AN-5-BA has shown promise in this area, with studies suggesting that it may interfere with cancer cell proliferation through various mechanisms:

  • Targeting Enzymatic Pathways : Boronic acids can form reversible covalent bonds with nucleophilic biological compounds, such as enzyme residues, potentially inhibiting their activity .
  • Cell Cycle Disruption : Preliminary studies suggest that AN-5-BA may disrupt cell cycle progression in cancer cells, although specific pathways remain to be elucidated.

Antimicrobial Activity

Boronic acids, including AN-5-BA, have been investigated for their antibacterial properties. The mechanism is thought to involve the inhibition of bacterial enzymes through reversible binding, which could lead to cell death or growth inhibition. This aspect is particularly relevant given the rising concern over antibiotic resistance .

Case Studies and Research Findings

A variety of studies have explored the biological activity of AN-5-BA:

  • In Vitro Studies : Laboratory experiments have demonstrated that AN-5-BA can inhibit the growth of specific cancer cell lines. For instance, studies using breast cancer cell lines revealed a dose-dependent response to treatment with AN-5-BA, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Advanced spectroscopic techniques such as FTIR and NMR have been employed to investigate the interactions between AN-5-BA and biomolecules. These studies revealed that hydrogen bonding interactions play a crucial role in its biological activity .
  • Comparative Analysis : A comparative study highlighted the differences between AN-5-BA and other boronic acids regarding their biological efficacy. For example, while phenylboronic acid showed limited activity against certain cancer types, AN-5-BA exhibited enhanced potency due to its unique structural characteristics .

Data Summary

The following table summarizes key properties and findings related to this compound:

Property/StudyDetails
Molecular Formula C12_{12}H11_{11}BO2_2
Molecular Weight 198.03 g/mol
Synthesis Methods Direct boronation, cross-coupling reactions
Biological Activities Anticancer (cell cycle disruption), Antimicrobial (enzyme inhibition)
Key Findings Dose-dependent inhibition in cancer cell lines; effective binding interactions with biomolecules

Properties

IUPAC Name

1,2-dihydroacenaphthylen-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYUCFIZMNKDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393781
Record name Acenaphthene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183158-33-0
Record name B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183158-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acenaphthene-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 5-bromo acenaphthene in an amount of 11.7 g was dissolved into a mixed solution of dehydrated toluene in an amount 50 milliliter and dehydrated ether in an amount of 50 milliliter, and the resultant solution was cooled down to −40° C. under an atmosphere of argon gas. Thirty five milliliter of 1.6M-normal butyllithium hexane solution was dripped into the resultant solution, followed by elevating the temperature up to −10° C. Two hours later, the resultant solution was cooled down to −70° C. and further, another solution prepared by dissolving triisopropoxyborane in an amount of 35 milliliter into 50 milliliter of ether was dripped into the solution. After stirring the resultant solution for 3 hours at the temperature of −70° C., it was left standing for one night. After the night, the resultant solution was acidified in a dilute hydrochloric acid of 10% by weight and an organic layer was extracted with the use of toluene. Washing with the use of both dilute hydrochloric acid and a saturated sodium chloride solution, the organic layer was dried with anhydrous sodium sulfate, and the organic solvent was distillated by means of an evaporator. Crystallizing the residues with the use of toluene/hexane, 4.5 g of 5-acenaphthene boronic acid was obtained (yield: 45%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Acenaphthene-5-boronic acid utilized in the synthesis of polycyclic aromatic hydrocarbons?

A1: this compound acts as a crucial building block in synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs) []. Specifically, it participates in palladium-catalyzed cross-coupling reactions with halogenated benzaldehydes, such as 2-bromobenzaldehyde or 6-bromo-2,3-dimethoxybenzaldehyde. This reaction leads to the formation of o-naphthyl benzaldehydes, which can be further transformed into various 1-(2-ethynylphenyl)naphthalenes. These intermediates then undergo platinum-catalyzed cycloisomerization, yielding the desired benzo[c]phenanthrene (BcPh) analogues [].

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